molecular formula C11H12ClFN2 B13575411 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazolehydrochloride

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazolehydrochloride

Cat. No.: B13575411
M. Wt: 226.68 g/mol
InChI Key: WFMPJPWJKBYUGX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride typically involves the reaction of 4-fluoroaniline with acetone in the presence of an acid catalyst to form the intermediate 4-fluoroacetophenone. This intermediate is then reacted with ammonium acetate and formaldehyde under acidic conditions to yield the desired imidazole derivative. The final step involves the conversion of the imidazole derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride
  • 2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole hydrochloride
  • 2-(4-methylphenyl)-4,5-dimethyl-1H-imidazole hydrochloride

Uniqueness

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

Molecular Formula

C11H12ClFN2

Molecular Weight

226.68 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H11FN2.ClH/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9;/h3-6H,1-2H3,(H,13,14);1H

InChI Key

WFMPJPWJKBYUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)F)C.Cl

Origin of Product

United States

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